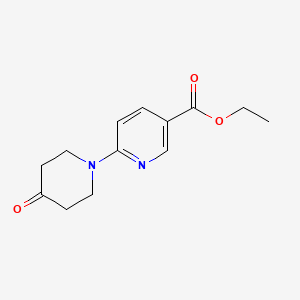

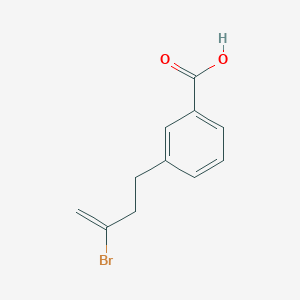

3-(3-溴-3-丁烯基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of bromo-substituted benzoic acid derivatives can involve various methods, including radical bromination and regiospecific synthesis routes. For instance, the synthesis of 3,5-bis(bromomethyl)benzoic acid was achieved through a four-step route starting from 1,3,5-benzenetricarboxylic acid, indicating that multi-step synthetic pathways are often employed to obtain specific bromo-substituted benzoic acids . Similarly, the synthesis of other bromo-substituted compounds, such as 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one, involves the use of catalysts like InCl3•4H2O to promote the reaction .

Molecular Structure Analysis

The molecular structure of bromo-substituted benzoic acids can be characterized using various techniques, including X-ray crystallography, Hirshfeld surface analysis, and DFT calculations. For example, the X-ray structure characterization of antipyrine derivatives provided insights into the crystal packing and stabilization of the compounds through hydrogen bonds and π-interactions . These techniques can be applied to understand the molecular structure of 3-(3-Bromo-3-butenyl)benzoic acid as well.

Chemical Reactions Analysis

Bromo-substituted benzoic acids can undergo a variety of chemical reactions. The study on 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one showed that it can react with benzenethiols to give both addition-elimination and substitution products . This suggests that 3-(3-Bromo-3-butenyl)benzoic acid may also participate in similar reactions, potentially acting as a precursor for the synthesis of various organic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted benzoic acids can be influenced by their molecular structure. For instance, the presence of bromine atoms can affect the reactivity, as seen in the study of 4-bromo-3-(methoxymethoxy) benzoic acid, where DFT calculations were used to predict reactivity descriptors . Additionally, the antimicrobial activity of metal complexes derived from bromo-benzoic acids indicates that these compounds can have significant biological properties .

科学研究应用

苯甲酸及其衍生物在生物系统中的作用

苯甲酸衍生物,例如 Mao 等人(2019 年)研究的那些衍生物,由于其抗菌和抗真菌特性,对肠道功能表现出显着影响。这些化合物用于食品和饲料中,适当的水平可以通过调节酶活性、氧化还原状态、免疫力和微生物群来改善肠道健康,突显了这些化合物在促进健康和生长中的重要性 (Mao 等人,2019 年)。

合成应用和化学性质

苯甲酸衍生物的合成和表征,例如 Tjahjono 等人(2022 年)的工作,为开发具有潜力的新型化合物提供了见解,这些化合物可以替代现有的药物。他们对水杨酸衍生物的研究揭示了正在寻找毒性降低和治疗效果增强的化合物的过程 (Tjahjono 等人,2022 年)。

环境和毒理学研究

调查苯甲酸衍生物的环境影响和毒理学特征对于评估其安全性和生态后果至关重要。Hoffman 和 Hanneman(2017 年)进行的基于生理的药代动力学分析等研究为理解苯甲酸在不同物种中的代谢途径提供了基础,这对于评估膳食暴露和减少毒理学风险评估中的种间不确定性至关重要 (Hoffman 和 Hanneman,2017 年)。

药理学和治疗研究

研究苯甲酸衍生物的药理学应用,例如 De 等人(2011 年)探索肉桂酸衍生物的抗癌特性,强调了这些化合物的治疗潜力。该研究突出了苯甲酸结构在药物研究中的多功能性,为开发传统和新型抗肿瘤药物提供了一条途径 (De 等人,2011 年)。

作用机制

Target of Action

Benzofuran compounds, which are structurally similar, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It is known that benzofuran derivatives interact with their targets to exert their biological effects .

Biochemical Pathways

Benzofuran derivatives are known to affect various biochemical pathways due to their diverse pharmacological activities .

Pharmacokinetics

The compound’s boiling point is predicted to be 3631±350 °C , which may influence its bioavailability.

Result of Action

Benzofuran derivatives have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Action Environment

Environmental factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .

属性

IUPAC Name |

3-(3-bromobut-3-enyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-8(12)5-6-9-3-2-4-10(7-9)11(13)14/h2-4,7H,1,5-6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOWKOSNUKJOPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC(=CC=C1)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641264 |

Source

|

| Record name | 3-(3-Bromobut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

732249-31-9 |

Source

|

| Record name | 3-(3-Bromobut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one](/img/structure/B1291701.png)

![Benzo[d]thiazol-5-ylmethanol](/img/structure/B1291708.png)

![5-bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291737.png)